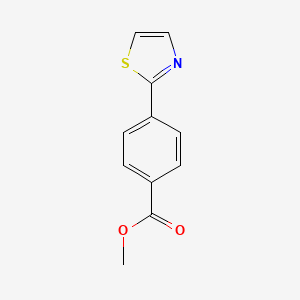

Methyl 4-(thiazol-2-Yl)benzoate

Description

Significance of Thiazole-Containing Heterocycles in Medicinal Chemistry and Materials Science

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of many biologically active molecules and functional materials. nih.gov Its unique electronic properties and ability to form various non-covalent interactions have made it a privileged scaffold in drug discovery. nih.govsciencescholar.us Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. sciencescholar.usnih.govscielo.br In fact, the thiazole nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.govsciencescholar.us

Beyond the realm of medicine, thiazoles have found applications in materials science. Their conjugated nature makes them suitable components for organic light-emitting diodes (OLEDs) and conductive polymers. nih.gov The rigidity and planarity of fused thiazole systems, such as thiazolothiazole, allow for efficient intermolecular π–π stacking, a desirable characteristic for organic electronic materials. nih.gov

Role of Benzoate (B1203000) Ester Motifs as Pharmacophores and Synthons

The benzoate ester motif is another crucial component in the design of new chemical entities. In medicinal chemistry, it can act as a pharmacophore, a part of a molecule's structure that is responsible for its biological activity. The ester group can participate in hydrogen bonding and other interactions with biological targets. Furthermore, the esterification of a carboxylic acid to a benzoate ester is a common strategy in prodrug design to improve a drug's pharmacokinetic properties.

In synthetic chemistry, benzoate esters are valuable synthons, or building blocks, for the construction of more complex molecules. mdpi.com They are stable under a variety of reaction conditions and can be readily converted into other functional groups. For instance, they can undergo hydrolysis back to the parent carboxylic acid or be transformed into amides or alcohols through reactions with amines or reducing agents, respectively.

Rationale for Investigating Methyl 4-(thiazol-2-Yl)benzoate and its Structural Congeners

The investigation into this compound and its related compounds is driven by the principle of molecular hybridization, which aims to combine the beneficial properties of both the thiazole and benzoate moieties. The thiazole ring is a known pharmacophore with a wide range of biological activities, while the benzoate portion can modulate the compound's physicochemical properties and provide additional interaction points with biological targets.

Research on structurally similar compounds has revealed significant biological potential. For example, various thiazole-containing compounds have been investigated for their anticancer activity. nih.govresearchgate.netrjsocmed.commdpi.comresearchgate.net Some have shown the ability to inhibit key enzymes involved in cancer progression or to induce apoptosis (programmed cell death) in tumor cells. researchgate.net Specifically, certain thiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive targets for cancer therapy. mdpi.com The combination of a thiazole ring with other aromatic systems, including those derived from benzoic acid, has been a fruitful strategy in the development of potent anticancer agents. rjsocmed.comresearchgate.net

The exploration of this compound and its congeners is therefore a logical step in the quest for new therapeutic agents, with a particular focus on oncology. The systematic study of such hybrid structures allows researchers to understand the structure-activity relationships and to optimize the lead compounds for improved efficacy and selectivity.

Historical Development and Emerging Trends in the Study of Thiazole-Benzoate Scaffolds

The study of thiazole derivatives dates back to the late 19th century, but the focused investigation of hybrid structures containing both thiazole and benzoate moieties is a more recent development. sciencescholar.us Early research in this area was often centered on the synthesis of new chemical entities and the exploration of their fundamental properties.

In recent years, there has been a significant increase in research on the biological applications of thiazole-hybrids. nih.govnih.gov This trend is fueled by advances in synthetic methodologies, which allow for the efficient construction of diverse libraries of these compounds, and by the growing need for new drugs to combat diseases such as cancer and multi-drug resistant infections. nih.govacs.org

A key emerging trend is the use of computational methods, such as molecular docking, to guide the design of new thiazole-benzoate scaffolds. rjsocmed.com These in silico techniques allow researchers to predict how a molecule will interact with its biological target, thereby prioritizing the synthesis of compounds with the highest likelihood of success. The development of green synthesis methods, such as microwave-assisted synthesis, is also becoming more prevalent, offering more environmentally friendly routes to these valuable compounds. scielo.br The continued exploration of thiazole-benzoate scaffolds, aided by these modern techniques, holds great promise for the discovery of new therapeutic agents and functional materials.

Compound Data

Below are tables detailing the properties of this compound and its related compounds, as well as a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | C11H9NO2S | 219.26 | methyl 4-(1,3-thiazol-2-yl)benzoate |

| Methyl 2-methyl-4-(1,3-thiazol-2-yl)benzoate | C12H11NO2S | 233.29 | methyl 2-methyl-4-(1,3-thiazol-2-yl)benzoate |

| Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | C12H10ClNO2S | 267.73 | methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate |

| Methyl 4-(2-Thiazolyloxy)benzolate | C11H9NO3S | 235.26 | methyl 4-(1,3-thiazol-2-yloxy)benzoate |

Note: Some properties may be computationally predicted.

Table 2: Biological Activity of Selected Thiazole Derivatives

| Compound Class | Biological Activity | Key Findings |

| Benzothiazole (B30560) Derivatives | Anticancer | Induction of apoptosis and inhibition of cell proliferation in melanoma cells. researchgate.net |

| Thiazole-based Tubulin Polymerization Inhibitors | Anticancer | Inhibition of tubulin polymerization, a key process in cell division. mdpi.com |

| 4-Thiazolidinones with Benzothiazole Moiety | Anticancer | Activity against various cancer cell lines including leukemia, melanoma, and breast cancer. nih.gov |

| Thiazole-based Hybrids | Antimicrobial, Anti-inflammatory, Anticancer | Synergistic effects leading to enhanced pharmacological properties. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKYMEYSRKQKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459814 | |

| Record name | Methyl 4-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305806-42-2 | |

| Record name | Methyl 4-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Elucidation of Methyl 4 Thiazol 2 Yl Benzoate and Analogs

Advanced Spectroscopic Characterization Techniques

The precise structure of Methyl 4-(thiazol-2-yl)benzoate is unequivocally determined through a suite of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the thiazole (B1198619) and benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methyl ester protons would present as a sharp singlet, likely around 3.9 ppm.

For illustrative purposes, the ¹H NMR data for a related compound, Methyl 4-methylbenzoate , shows the methyl ester protons as a singlet at 3.88 ppm and the aromatic protons as doublets at 7.24 and 7.94 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 165-170 ppm. The aromatic and thiazole carbons would resonate in the 120-150 ppm region, while the methyl ester carbon would appear further upfield, around 52 ppm.

As a point of comparison, the ¹³C NMR spectrum of Methyl 4-methylbenzoate shows the ester carbonyl carbon at 167.1 ppm, the aromatic carbons between 127.3 and 143.4 ppm, and the methyl ester carbon at 51.8 ppm. rsc.org

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analog Data

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Illustrative Analog Data (Methyl 4-methylbenzoate) rsc.org |

| Aromatic CH | 7.0 - 8.5 | 120 - 150 | δ 7.24 (d), 7.94 (d) |

| Thiazole CH | 7.0 - 8.5 | 120 - 150 | Not Applicable |

| Ester -OCH₃ | ~3.9 | ~52 | δ 3.88 (s) |

| Ester C=O | Not Applicable | 165 - 170 | δ 167.1 |

Note: This table presents expected values for this compound based on general principles and data from the specified analog. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, with a molecular formula of C₁₁H₉NO₂S, HRMS would provide a high-precision mass measurement that confirms this composition.

For an analogous compound, Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate , the predicted exact mass for the [M+H]⁺ ion is 268.01938, corresponding to the molecular formula C₁₂H₁₁ClNO₂S⁺. uni.lu This illustrates the level of precision that HRMS offers.

Interactive Data Table: Predicted HRMS Data for an Analog of this compound

| Analog Compound | Adduct | Predicted m/z | Molecular Formula of Adduct | Reference |

| Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | [M+H]⁺ | 268.01938 | C₁₂H₁₁ClNO₂S⁺ | uni.lu |

| Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | [M+Na]⁺ | 290.00132 | C₁₂H₁₀ClNNaO₂S⁺ | uni.lu |

Note: This table shows predicted HRMS data for a close analog to demonstrate the capability of the technique.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong absorption band around 1720 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. The C-O stretching of the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic and thiazole rings would be found in the 1450-1600 cm⁻¹ region.

For comparison, the IR spectrum of a related benzothiazole (B30560) derivative, 2-(4-methoxyphenyl)benzo[d]thiazole , shows characteristic aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ range. researchgate.net

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Ester C=O | ~1720 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Ester C-O | 1250 - 1300 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

Note: This table outlines the expected IR absorption frequencies for the key functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the π → π* transitions within the conjugated aromatic and thiazole ring system.

Studies on related benzothiazole derivatives have shown that these compounds exhibit significant UV absorption. For instance, various benzothiazole derivatives show absorption maxima that can be influenced by substituents and the solvent used. mdpi.comresearchgate.net For this compound, one would anticipate strong absorptions in the UV region, likely between 250 and 350 nm.

X-ray Crystallography and Solid-State Structural Analysis

To obtain a definitive three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) analysis, performed on a suitable single crystal of the compound, can provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would confirm the connectivity of the atoms and reveal the molecule's conformation and how it packs in the crystal lattice.

While specific crystallographic data for this compound is not available, the analysis of a similar structure, Methyl 4-methylbenzoate , provides insight into the type of data that would be obtained. researchgate.net The crystal structure of Methyl 4-methylbenzoate reveals a planar molecule with specific bond lengths and intermolecular contacts that dictate its crystal packing. researchgate.net For this compound, SC-XRD would be expected to show a relatively planar conformation due to the conjugated system, and the analysis would detail the precise geometry of the thiazole and benzoate (B1203000) moieties.

Interactive Data Table: Illustrative Crystallographic Parameters from an Analog

| Parameter | Value for Methyl 4-methylbenzoate researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9134 (11) |

| b (Å) | 7.6048 (14) |

| c (Å) | 17.484 (3) |

| β (°) | 97.783 (4) |

| Volume (ų) | 779.0 (2) |

Note: This table presents crystallographic data for an analog to illustrate the type of information obtained from an SC-XRD experiment.

Analysis of Crystal Packing and Non-Covalent Intermolecular Interactions

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of this compound and its analogs, a detailed analysis of the crystal packing reveals a variety of these interactions, which are crucial for the stabilization of the crystal lattice. These forces include classical and non-classical hydrogen bonds, π-π stacking, C-H···π interactions, and other van der Waals forces. mdpi.com

Studies on related thiazole-containing compounds have demonstrated the significance of these weak interactions in directing their supramolecular assembly. For instance, in the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the carbonyl oxygen atom acts as an acceptor for four weak C-H···O hydrogen bonds, contributing to the formation of a double-layered structure. nih.gov The coplanarity of the pyrazole (B372694) and benzothiazole ring systems in this molecule, with an interplanar angle of only 3.31(7)°, facilitates a short intramolecular S1···O1 contact of 2.9797(10) Å. nih.gov

Similarly, research on methyl 4-hydroxy-3-nitrobenzoate, while not a thiazole derivative, provides valuable insights into the types of interactions that can be expected in benzoate-containing structures. mdpi.comresearchgate.net In its crystal structure, molecules are linked into infinite stacked sheets through a network of twelve hydrogen bonds and two π-stacking interactions. mdpi.comresearchgate.net The π-π stacking interactions involve centroid-to-centroid distances of 3.713(3) Å and 3.632(3) Å. mdpi.com

In various substituted thiazole derivatives, intermolecular interactions such as C-H···N and N-H···O hydrogen bonds are commonly observed, leading to the formation of chains and more complex three-dimensional networks. researchgate.net The nature and strength of these interactions are influenced by the substituents on the thiazole and benzoate rings. For example, the presence of halogen atoms can introduce halogen bonding (e.g., Br···Br contacts) and C-H···Cl or C-Cl···π interactions, which further stabilize the crystal packing. nih.govmdpi.com Hirshfeld surface analysis is a powerful tool used to quantitatively and qualitatively assess these various intermolecular contacts, providing a fingerprint of the crystal packing. researchgate.netnih.gov For instance, in a series of similar azo compounds, H···H, Cl···H/H···Cl, C···H/H···C, and O···H/H···O interactions were found to be dominant in the crystal packing. nih.gov

The study of non-covalent interactions in thiazole derivatives is not limited to crystal structures. Microwave spectroscopy studies on complexes like 4-methylthiazole···H2O have revealed the presence of a primary, strong hydrogen bond between the thiazole nitrogen and water, along with a weaker, secondary interaction between the oxygen of water and a hydrogen atom on the thiazole ring or its substituent. nih.gov These findings underscore the importance of even very weak interactions in determining molecular geometry and stability. nih.gov

Table 1: Examples of Non-Covalent Interactions in Thiazole Analogs and Related Compounds

| Compound/System | Interaction Type | Distance/Geometry | Reference |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Intramolecular S1···O1 | 2.9797 (10) Å | nih.gov |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Intermolecular C-H···O | H···O as short as 2.25 Å | nih.gov |

| Methyl 4-hydroxy-3-nitrobenzoate | π-π stacking | Centroid-centroid distances: 3.713(3) Å and 3.632(3) Å | mdpi.com |

| 4-Methylthiazole···H2O | Primary hydrogen bond (N···H-O) | - | nih.gov |

| 4-Methylthiazole···H2O | Secondary weak hydrogen bond (O···H-C) | - | nih.gov |

| Methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate | Intermolecular C-H···N | Forms C(6) chains | nih.gov |

| Methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate | Intermolecular Cl···O | 2.8421 (16) Å | nih.gov |

Chromatographic Methods for Purity and Identity

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. This method is widely employed for determining the purity of the compound and for its quantification in various matrices. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. researchgate.net

In a typical RP-HPLC setup for analyzing benzoate derivatives, a C18 column is used as the stationary phase. researchgate.netrsc.org The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, which may be buffered to a specific pH. researchgate.netusda.gov The choice of mobile phase composition is critical for achieving optimal separation. For instance, in the analysis of methyl 4-hydroxy benzoate, a mobile phase of methanol and water (adjusted to pH 4.8) in a 45:55 v/v ratio was used. researchgate.net The elution order of compounds in RP-HPLC is primarily determined by their polarity; less polar compounds are retained longer on the nonpolar stationary phase. libretexts.org

The detection of this compound is typically carried out using a UV detector, as the aromatic and thiazole rings exhibit strong absorbance in the UV region. researchgate.net For example, a detection wavelength of 254 nm has been successfully used for the analysis of methyl 4-hydroxy benzoate. researchgate.net The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. For methyl 4-hydroxy benzoate, a retention time of 5.34 minutes was reported with a flow rate of 1.0 mL/min. researchgate.net

The developed HPLC method must be validated to ensure its accuracy, precision, linearity, and sensitivity. Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. A high correlation coefficient (R²) value, typically close to 0.999, indicates a good linear relationship. researchgate.net The accuracy of the method is often assessed by recovery studies, with recoveries in the range of 99.9-100.9% being considered excellent. nih.gov

Table 2: Illustrative HPLC Parameters for Analysis of Related Benzoate Compounds

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| Methyl 4-hydroxy benzoate | L7Supelco reversed-phase (25cm × 4.6mm, 5 µm) | Methanol:Water (45:55 v/v), pH 4.8 | 1.0 | 254 | 5.34 | researchgate.net |

| Mebendazole (a benzimidazole (B57391) derivative) | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Benzoic acid and Parabens | Not specified | Gradient of aqueous acetic acid/ammonium acetate (B1210297) buffer and methanol | Not specified | Not specified | Not specified | usda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While this compound itself may have limited volatility for direct GC analysis, GC-MS is highly suitable for the analysis of its more volatile derivatives or for the identification of volatile impurities. jfda-online.com

For many non-volatile or polar compounds, a chemical derivatization step is necessary prior to GC-MS analysis. jfda-online.comyoutube.com Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection. jfda-online.comresearchgate.net Common derivatization techniques include silylation, acylation, and esterification. jfda-online.comyoutube.comsigmaaldrich.com For instance, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens in functional groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. sigmaaldrich.com

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. miamioh.edu

The fragmentation pattern provides valuable structural information. For example, in the mass spectrum of methyl 2-hydroxybenzoate, the parent molecular ion peak is observed at m/z 152. docbrown.info Significant fragment ions are observed at m/z 120 (loss of methanol) and m/z 92 (loss of the ester group). docbrown.info The analysis of the fragmentation pattern of derivatized this compound would allow for its unambiguous identification. The interpretation of these patterns is a key aspect of structural elucidation by GC-MS. miamioh.edu

GC-MS has been widely used for the identification of compounds in various extracts. For example, in a methanolic root extract of Chenopodium album, six compounds were identified, with 1,2-benzenedicarboxylic acid, mono(2-ethylhexyl) ester being the most abundant. researchgate.net Similarly, a GC-MS analysis of Ziziphus jujuba fruit extracts identified numerous volatile compounds, including fatty acid derivatives. journal-aquaticscience.com

Table 3: Common Derivatization Reagents and Their Applications in GC-MS

| Derivatization Technique | Reagent Example | Target Functional Groups | Purpose | Reference |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, phenols, carboxylic acids, amines, amides | Increase volatility, improve thermal stability | youtube.comsigmaaldrich.com |

| Esterification | Boron trifluoride in methanol (BF3-MeOH) | Carboxylic acids (e.g., free fatty acids) | Reduce polarity, improve peak shape | youtube.com |

| Acylation | Fluoroacyl anhydrides | Alcohols, phenols, amines | Enhance detection (e.g., by ECD), improve chromatographic properties | jfda-online.com |

Computational and Theoretical Chemistry Investigations of Methyl 4 Thiazol 2 Yl Benzoate

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a derivative of methyl 4-(thiazol-2-yl)benzoate, and a biological target, typically a protein.

Studies on thiazole (B1198619) derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have identified them as promising inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6), which are crucial in cell cycle control. nih.govnih.gov Similarly, benzothiazole-thiazole hybrids have been designed and evaluated as potent inhibitors of the p56lck kinase, a target for cancer therapy. biointerfaceresearch.com

In a study of new heterocycles linked to thiazole conjugates, molecular docking was used to investigate their interaction with the active site of the Rho6 protein, revealing good docking scores and acceptable binding interactions for potential anti-hepatic cancer agents. nih.govmdpi.com The binding affinities and features of 1,3,4-thiadiazole (B1197879) derivatives have been evaluated against SARS-CoV-2 target enzymes, with some compounds showing promising docking scores. nih.gov Furthermore, the interaction of methyl benzoate (B1203000) derivatives with bovine serum albumin (BSA) has been studied, showing the formation of stable complexes. nih.gov

The following table summarizes the results of selected molecular docking studies on thiazole derivatives:

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| Thiazole-linked heterocycle (8b) | Rho6 | -9.9 | H-bonding with Gln158 and Leu159 | nih.gov |

| 1,3,4-Thiadiazole (Compound 7) | Mpro (SARS-CoV-2) | -11.4 | - | nih.gov |

| 1,3,4-Thiadiazole (Compound 7) | PLpro (SARS-CoV-2) | -9.4 | - | nih.gov |

| 1,3,4-Thiadiazole (Compound 7) | RdRp (SARS-CoV-2) | -8.2 | - | nih.gov |

| 1,3,4-Thiadiazole (Compound 7) | RBD (SARS-CoV-2) | -6.8 | - | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

DFT calculations have been employed to optimize the geometry of various thiazole and benzoate derivatives. epstem.netepstem.net These studies often involve calculating properties such as dipole moments, total energy, and Mulliken charges to understand the electronic nature of the molecule. epstem.netepstem.net The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's kinetic stability and reactivity. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net A smaller energy gap suggests higher reactivity. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net

For instance, in a study of a methyl benzoate derivative as a corrosion inhibitor, DFT calculations revealed a low energy gap and a positive fraction of electrons transferred, indicating favorable interaction with the metal surface. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net Theoretical calculations of NMR and IR spectra for related compounds have also been performed and compared with experimental data to validate the computational methods used. epstem.netepstem.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of ligand-protein complexes.

MD simulations have been used to study the stability of complexes formed between thiazole derivatives and their target proteins. For example, simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives bound to CDK2, CDK4, and CDK6 have validated docking results and identified key interactions influencing their bioactivity. nih.gov These simulations revealed that polar interactions, particularly electrostatic interactions with specific amino acid residues, are crucial for the differing potencies of the inhibitors. nih.gov

Similarly, MD simulations of benzothiazole-thiazole hybrids complexed with p56lck have been used to explore the binding affinity and stability of the complexes in a semi-realistic in-silico environment. biointerfaceresearch.comresearchgate.net These studies help in understanding the dynamic nature of the binding and can guide the design of more stable and effective inhibitors.

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling and virtual screening are computational strategies used to identify new potential drug candidates from large compound libraries. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity.

Virtual screening, often in conjunction with molecular docking, has been successfully applied to discover novel inhibitors based on the thiazole scaffold. In one study, a multi-faceted approach including drug-like screening, false-positive filtration, similarity and ADMET screening, and molecular docking led to the discovery of a thiazol-3-propanamides derivative as a PDE4B inhibitor. nih.govresearchgate.net This highlights the power of virtual screening in identifying promising lead compounds for further development. nih.govresearchgate.net

In Silico Prediction of Molecular Properties and Drug-Likeness Profiles

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness profiles, is a critical step in the early stages of drug discovery. These in silico predictions help to filter out compounds with unfavorable pharmacokinetic properties.

Studies on novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives have included the evaluation of their drug-likeness properties based on criteria such as Lipinski's rule of five. nih.govresearchgate.net These analyses help in identifying compounds that are more likely to be orally bioavailable. For instance, in one study, out of seven highly active compounds, three were found to possess drug-like characteristics. nih.govresearchgate.net Similarly, ADMET screening of new thiazole conjugates has been performed to assess their potential as drug candidates. nih.govmdpi.com

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Visualization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. It provides a detailed picture of how molecules are packed and the nature of the contacts between them.

The following table shows the percentage contributions of various intermolecular contacts from Hirshfeld surface analysis of a related thiazole derivative:

| Interaction | Contribution (%) | Reference |

| H···H | 43 | nih.gov |

| C···H | 18 | nih.gov |

| O···H | 17 | nih.gov |

| N···H | 6 | nih.gov |

Kinetic and Mechanistic Studies Using Computational Models (e.g., Hammett Equation)

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates reaction rates and equilibrium constants for a series of reactions with varying substituents to two parameters: a substituent constant (σ) and a reaction constant (ρ). viu.ca

While direct computational studies applying the Hammett equation specifically to this compound are not widely available, the principles of this equation are fundamental to understanding its reactivity. The electronic effect of the thiazol-2-yl group on the benzoate ring can be quantified and compared to other substituents. This allows for predictions of how changes in the molecular structure will affect its chemical properties, such as the rate of hydrolysis of the ester group. libretexts.orgsemanticscholar.org Computational models can be used to calculate the necessary parameters for the Hammett equation, providing a theoretical basis for understanding structure-reactivity relationships. semanticscholar.orgresearchgate.net

Structure Activity Relationship Sar Studies of Thiazole Benzoate Scaffolds

Influence of Substituents on Biological Activity Profiles

The biological activity of thiazole-benzoate derivatives can be finely tuned by introducing various substituents onto both the thiazole (B1198619) and benzoate (B1203000) rings. These modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. nih.govglobalresearchonline.net

Modifications to the thiazole ring have been shown to significantly impact the biological activity of thiazole-containing compounds. The introduction of different functional groups can lead to enhanced or diminished efficacy depending on the specific biological target.

Alkylation: The position of alkyl groups on the thiazole ring can be critical. For instance, a methyl substitution at the 5-position of the thiazole ring in certain derivatives led to a nearly complete loss of antimigration activity in cancer cells. acs.org

Halogenation: The addition of halogen atoms can influence activity. For example, the combination of a bromo substitution at the 5th position of the thiazole ring and a hydroxyl group at the 2nd position was found to enhance antimicrobial potency in a series of thiazole derivatives. nih.gov

Amino Group Placement: The presence and position of an amino group are also important. For example, in a study of 2,4-disubstituted thiazole derivatives, the specific substitution pattern, which included amino functionalities, was crucial for their antimicrobial activity. nih.gov

Aryl Substitution: Moving a thiazole phenyl ring to the 5-position resulted in a more linear analog with stronger growth inhibitory and antimigratory effects. acs.org

The following table summarizes the effects of various thiazole ring modifications on biological activity based on reported research:

Table 1: Influence of Thiazole Ring Modifications on Biological Activity| Modification | Position | Effect on Biological Activity | Reference |

| Methyl Substitution | 5 | Near complete loss of antimigration activity. | acs.org |

| Bromo Substitution | 5 | Enhanced antimicrobial potency (in combination with 2-hydroxy). | nih.gov |

| Phenyl Group | 5 | Increased growth inhibitory and antimigratory effects. | acs.org |

Alterations to the benzoate portion of the scaffold also play a pivotal role in determining the biological profile of these compounds.

Positional Isomerism: The arrangement of substituents on the benzene (B151609) ring significantly affects biological activity. nih.gov For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives designed as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity while increasing antiproliferative activity. nih.gov

Ester and Amide Variations: The nature of the linkage between the benzoic acid and other parts of the molecule is critical. In one study, replacing an ethyl ester with an ethyl amide on a related scaffold doubled the potency of the compounds. nih.gov

Additional Functionalization: The introduction of other functional groups onto the benzoate ring can have a profound impact. For example, research on certain thiazole derivatives showed that electron-withdrawing groups like a nitro group (NO2) or electron-donating groups like a methoxy (B1213986) group (OMe) in the para position of the benzene ring attached to the thiazole moiety were beneficial for antimicrobial activity. nih.gov

The table below illustrates the impact of modifications to the benzoate moiety on biological activity:

Table 2: Influence of Benzoate Moiety Modifications on Biological Activity| Modification | Position | Effect on Biological Activity | Reference |

| 2-Halo- or 2-Methoxy-benzyloxy Group | 3 | Maintained potent CK2 inhibition and increased antiproliferative activity. | nih.gov |

| Electron-withdrawing (NO2) or Electron-donating (OMe) Group | para | Beneficial for antimicrobial activity. | nih.gov |

| Ethyl Amide (vs. Ethyl Ester) | N/A | Doubled potency. | nih.gov |

Correlation of Molecular Conformation with Biological Efficacy

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its ability to bind to a biological target and elicit a response. For thiazole-benzoate scaffolds, the relative orientation of the thiazole and benzoate rings, as well as the conformation of any flexible linkers, can dictate biological efficacy.

Molecular docking studies are frequently employed to understand these conformational preferences and their correlation with activity. For example, in the development of thiazole derivatives as antibacterial agents, molecular docking was used to examine the interaction of the compounds with the DNA gyrase B crystal structure, providing insights into their binding modes. mdpi.com Similarly, for thiazole-based inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), X-ray crystallography revealed the specific binding mode of a lead compound, which guided further structure-based design. nih.gov These studies often reveal that a specific, low-energy conformation is required for optimal interaction with the active site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For thiazole-based compounds, QSAR models have been successfully developed. For instance, a QSAR study was conducted on a series of thiazol-benzimidazole derivatives as EGFR inhibitors, which helped to validate the experimental findings and understand the structural requirements for activity. nih.gov These models typically use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive equation. The quality of a QSAR model is assessed by its statistical significance and its ability to accurately predict the activity of an external set of compounds. nih.gov

Principles of Rational Design for Optimizing Bioactivity

Rational drug design involves the deliberate and targeted design of new molecules based on a thorough understanding of the biological target and the principles of SAR. nih.govnih.gov This approach is a cornerstone of modern medicinal chemistry and has been applied to optimize the bioactivity of thiazole-benzoate scaffolds.

Key principles of rational design for these scaffolds include:

Target-Based Design: Utilizing the three-dimensional structure of the target protein (e.g., from X-ray crystallography or homology modeling) to design molecules that fit precisely into the active site and form favorable interactions. nih.gov

Scaffold Hopping: Replacing the core thiazole-benzoate scaffold with other structurally similar but novel chemotypes to explore new chemical space and potentially improve properties like potency, selectivity, or pharmacokinetics.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve activity or reduce toxicity. For instance, replacing a carboxylic acid with a tetrazole ring can sometimes maintain acidity while improving metabolic stability.

Structure-Guided Optimization: Iteratively modifying a lead compound based on SAR data and computational modeling to enhance its desired biological effects. nih.govresearchgate.net This can involve adding or removing functional groups to improve binding affinity, selectivity, or pharmacokinetic properties. frontiersin.org

Through the systematic application of these principles, researchers can efficiently navigate the complex landscape of chemical structures to develop optimized thiazole-benzoate derivatives with enhanced therapeutic potential.

Biological and Pharmacological Activity Profiles of Methyl 4 Thiazol 2 Yl Benzoate Analogs

Antimicrobial Activities

Analogs of methyl 4-(thiazol-2-yl)benzoate have shown significant promise as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi, including drug-resistant strains.

Thiazole-containing compounds have been identified as a promising class of antibacterial agents. For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One of the key mechanisms of action for sulfonamide-based analogs is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of folate, a necessary component for nucleic acid synthesis in bacteria. nih.gov

Notably, the isopropyl substituted derivative within this series exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov Furthermore, when complexed with the cell-penetrating peptide octaarginine, these compounds show enhanced and faster bactericidal activity, suggesting a mode of action that involves pore formation in the bacterial cell membrane. nih.gov Another class of compounds, (2-aminothiazol-4-yl)methylester derivatives, has also displayed noteworthy in vitro antibacterial activity. nih.gov

Table 1: Antibacterial Activity of this compound Analogs

| Compound/Analog Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted derivative) | S. aureus | 3.9 µg/mL |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted derivative) | A. xylosoxidans | 3.9 µg/mL |

| 1-[1,2,4-triazol-3-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)one derivatives | Staphylococcus aureus | Good activity |

| 1-[1,2,4-triazol-3-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)one derivatives | S. epidermidis | Good activity |

| 1-[1,2,4-triazol-3-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)one derivatives | Bacillus subtilis | Good activity |

Thiazole-based compounds have also demonstrated significant potential as antifungal agents. A notable example is (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (ER-30346), which has shown potent and well-balanced in vitro activities against a variety of clinically isolated pathogenic fungi and in vivo efficacy against systemic candidosis. researchgate.net The mechanism of action for many antifungal thiazole (B1198619) derivatives involves the inhibition of fungal growth by disrupting essential cellular processes. For instance, some thiazole derivatives have been shown to inhibit biofilm formation in Candida albicans, a crucial step for infection, at concentrations as low as 12.5 μg/mL. nih.gov These compounds also suppress the formation of hyphae, which are critical for tissue invasion. nih.gov

Furthermore, a series of 2-(2-aryl-4-methyl-thiazol-5-yl)-5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives have been synthesized and screened for their in vitro antifungal activity against Candida albicans, Candida tropicalis, Aspergillus niger, and Aspergillus flavus, with some compounds showing good activity. researchgate.net

Table 2: Antifungal Activity of this compound Analogs

| Compound/Analog Class | Fungal Pathogen/Saprohyte | Activity (EC50/Inhibition) |

|---|---|---|

| (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (ER-30346) | Various pathogenic fungi | Potent in vitro activity |

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives | Candida albicans (biofilm) | >50% inhibition at 12.5 µg/mL |

| 2-(2-aryl-4-methyl-thiazol-5-yl)-5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives | Candida albicans | Good activity |

| 2-(2-aryl-4-methyl-thiazol-5-yl)-5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives | Candida tropicalis | Good activity |

| 2-(2-aryl-4-methyl-thiazol-5-yl)-5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives | Aspergillus niger | Good activity |

| 2-(2-aryl-4-methyl-thiazol-5-yl)-5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives | Aspergillus flavus | Good activity |

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and thiazole derivatives have shown considerable promise in this area. Analogs of methyl thiazole have been identified as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov For example, a specific methyl thiazole analog demonstrated an InhA IC50 of 0.2 µM and a minimum inhibitory concentration (MIC) of 3.75 µM against Mycobacterium tuberculosis H37Rv. nih.gov

In addition to InhA inhibitors, other thiazole-containing scaffolds have exhibited significant antitubercular activity. A series of (2-aminothiazol-4-yl)methylester derivatives were synthesized and screened for their activity against M. tuberculosis H37Rv, showing interesting results. nih.gov Furthermore, pyrrole-thiazolidin-4-one conjugates have been evaluated, with two compounds demonstrating potent activity with MICs of 0.5 μg/mL against M. tuberculosis H37Rv. researchgate.net

Table 3: Antitubercular Activity of this compound Analogs

| Compound/Analog Class | Mycobacterial Strain | Activity (MIC/IC50) |

|---|---|---|

| Methyl thiazole analog | M. tuberculosis H37Rv | MIC: 3.75 µM |

| Methyl thiazole analog | InhA enzyme | IC50: 0.2 µM |

| Pyrrole-thiazolidin-4-one conjugates (compounds 10a and 10k) | M. tuberculosis H37Rv | MIC: 0.5 µg/mL |

| Pyrrole-thiazolidin-4-one hybrids with a 5-methylthiazole (B1295346) moiety (compounds 48a and 48k) | M. tuberculosis H37Rv | MIC: 0.5 µg/mL |

Anticancer and Antitumor Properties

In addition to their antimicrobial activities, analogs of this compound have emerged as a significant area of research in oncology due to their cytotoxic and antiangiogenic properties.

A variety of thiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, a new class of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moieties has been investigated for its anticancer effects. nih.gov Compounds within this series, particularly those with 5-chloro and 5-methylbenzimidazole (B147155) groups (compounds 6f and 6g), demonstrated significant anticancer activity against A549 (lung carcinoma) and C6 (glioma) tumor cell lines. nih.gov These compounds were observed to induce apoptosis, a programmed cell death pathway that is a key target for anticancer therapies. nih.gov

Another series of compounds, N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates, also showed potent cytotoxic activity against a panel of human cancer cell lines. nih.gov For example, compound 5k inhibited the proliferation of A549, MCF-7 (breast cancer), HeLa (cervical cancer), HT29 (colon adenocarcinoma), and HCT-116 (colorectal carcinoma) cells with IC50 values ranging from 5.44 to 12.16 µM. nih.gov

Table 4: Cytotoxic Activity of this compound Analogs

| Compound/Analog Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative (compound 6f, 5-chloro group) | A549 (Lung Carcinoma) & C6 (Glioma) | Significant activity |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative (compound 6g, 5-methylbenzimidazole group) | A549 (Lung Carcinoma) & C6 (Glioma) | Significant activity |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (compound 5k) | A549 (Lung Carcinoma) | 5.44 µM |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (compound 5k) | MCF-7 (Breast Cancer) | 7.15 µM |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (compound 5k) | HeLa (Cervical Cancer) | 12.16 µM |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (compound 5k) | HT29 (Colon Adenocarcinoma) | 10.35 µM |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (compound 5k) | HCT-116 (Colorectal Carcinoma) | 11.44 µM |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (compound 5i) | MCF-7 (Breast Cancer) | 3.65 µM |

| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (compound 5n) | A549 (Lung Carcinoma) | 5.09 µM |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is therefore a key strategy in cancer therapy. Certain analogs of this compound have shown potential as antiangiogenic agents. A study on 4-(1,3-benzothiazol-2-yl)-benzoyl-1H-pyrazole derivatives revealed that some of these compounds were more potent than the established drug tamoxifen (B1202) in inhibiting the proliferation of the MCF-7 breast cancer cell line. researchgate.net Importantly, these results correlated with the percentage inhibition of human Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. researchgate.net This suggests that the antitumor activity of these compounds may be, at least in part, due to their ability to inhibit VEGF and thereby suppress tumor-induced angiogenesis. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

The therapeutic potential of thiazole-containing compounds extends to the modulation of the immune system and the mitigation of inflammatory responses. Analogs of this compound, particularly those based on the related benzothiazole (B30560) scaffold, have demonstrated notable immunomodulatory activities.

In a study evaluating a series of benzothiazole derivatives, several compounds exhibited potent inhibitory effects on phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs). nih.gov Specifically, compounds 2 , 4 , 5 , 8 , 9 , 10 , 12 , and 18 showed significant inhibitory activity on these activated immune cells, with IC50 values ranging from 3.7 to 11.9 μM. nih.gov This suggests a potential mechanism for suppressing immune cell proliferation during an inflammatory response.

Furthermore, some of these benzothiazole analogs demonstrated a capacity to suppress the production of key cytokines involved in the immune cascade. For instance, compounds 2 , 4 , 8 , and 18 were found to be potent inhibitors of Interleukin-2 (IL-2) production in PHA/PMA-stimulated PBMCs, with IC50 values ranging from less than 4.0 to 12.8 μM. nih.gov IL-2 is a critical cytokine for the proliferation of T-lymphocytes. The inhibition of IL-2 points towards an immunosuppressive activity.

Interestingly, some compounds displayed selective effects. Compound 4 showed a selective inhibition of IL-2 and T-cell proliferation, while compound 12 interfered with T-cell proliferation and the production of Interleukin-4 (IL-4). nih.gov In contrast, compounds 8 and 18 exerted a non-selective inhibition of both IL-2 and IL-4, suggesting a broader interference with the humoral immune response, which could have applications in the context of autoimmune diseases. nih.gov The suppression of IL-4, a Th2 cytokine, was also observed with compounds 5 , 8 , 12 , and 18 , with IC50 values from less than 4.0 to 40.3 μM. nih.gov

Additionally, the anti-inflammatory properties of some benzothiazole derivatives were demonstrated through their ability to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO). Compounds 2 , 8 , 9 , and 10 significantly suppressed the oxidative burst in phagocytes, while compounds 4 , 8 , 9 , and 18 inhibited the production of nitrites induced by lipopolysaccharide (LPS) in murine macrophages. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB activation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammatory gene expression. The activation of NF-κB is a critical step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines and mediators. While direct studies on this compound's effect on NF-κB are limited, research on structurally related compounds provides insights into the potential for this class of molecules to modulate this key pathway.

For example, pterostilbene, a natural analog of resveratrol (B1683913), has been shown to inhibit the NF-κB signaling pathway induced by lipoteichoic acid (LTA) in macrophages. mdpi.com This inhibition occurs through the suppression of the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. mdpi.com Similarly, certain flavonols have been demonstrated to inhibit the activation of the NF-κB pathway in LPS-induced RAW264.7 macrophages by preventing the phosphorylation of IκBα and p65. nih.gov

While not thiazole derivatives, these examples with other small molecules highlight a common mechanism for anti-inflammatory action through the inhibition of the NF-κB pathway. The structural similarities and observed anti-inflammatory effects of thiazole and benzothiazole derivatives suggest that modulation of the NF-κB pathway is a likely mechanism contributing to their biological activity.

Metabolic Regulation and Anti-diabetic Activity

Thiazole-containing compounds have emerged as a significant class of molecules with the potential to regulate metabolic processes, particularly in the context of type 2 diabetes. The primary mechanism for this activity often involves the activation of glucokinase, a key enzyme in glucose homeostasis.

Glucokinase Activation Mechanisms

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and plays a crucial role in hepatic glucose metabolism. nih.govmdpi.com Activators of glucokinase (GKAs) can enhance glucose-stimulated insulin (B600854) secretion from the pancreas and increase hepatic glucose uptake and glycogen (B147801) synthesis, thereby lowering blood glucose levels. nih.govmdpi.com

A series of N-(4-alkylthiazol-2-yl)benzamides and N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamides have been identified as liver-selective glucokinase activators. nih.gov This liver selectivity is advantageous as it may reduce the risk of hypoglycemia that can be associated with pancreatic GK activation. nih.gov These compounds act as nonessential, mixed-type GKAs, meaning they increase both the affinity of GK for glucose and its maximum reaction velocity (Vmax). nih.gov

The development of dual-acting GKAs, such as dorzagliatin, which targets both the liver and pancreas, represents a significant advancement in this area. mdpi.com In the pancreas, dorzagliatin's activation of GK leads to increased ATP production, closure of ATP-sensitive potassium channels, and ultimately, insulin release. mdpi.com In the liver, it promotes the dissociation of GK from its regulatory protein (GKRP), allowing GK to translocate to the cytoplasm and initiate glycolysis and glycogen synthesis. mdpi.com

Another example is TTP399, a liver-selective GKA that has shown to improve glycemic control by activating hepatic GK without disrupting the GK-GKRP complex. mdpi.com The development of such thiazole-based GKAs holds promise for the treatment of type 2 diabetes by addressing key aspects of the disease's pathophysiology. nih.govmdpi.com

Neurological and Central Nervous System Activities

The diverse pharmacological profile of thiazole derivatives also includes activities within the central nervous system, with implications for neurodegenerative diseases.

Antiprion Potency

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded form of the prion protein (PrPSc). nih.gov The discovery of small molecules that can inhibit the formation of PrPSc is a key therapeutic strategy. The 2-aminothiazole (B372263) scaffold has been identified as a promising candidate for the development of antiprion compounds. nih.gov

In a high-throughput screening of a large compound library, 2-aminothiazoles were found to be active in reducing PrPSc levels in prion-infected neuroblastoma cells. nih.gov Structure-activity relationship (SAR) studies of commercially available 2-aminothiazole analogs revealed that substitution at the A-ring, particularly the presence of a heteroatom at the C-3 and/or C-4 positions, appeared to be important for their bioactivity. nih.gov The likely mechanism of action for these compounds is the inhibition of new PrPSc formation, rather than altering the expression of the normal prion protein (PrPC) or directly disaggregating PrPSc. nih.gov

Further research has identified other thiazole derivatives with antiprion activity. For instance, a series of 5-acylamino-oxazoles and -thiazoles were screened, with some compounds showing EC50 values for the inhibition of PrPSc formation in the low micromolar range. uniroma1.it

| Compound ID | Antiprion Activity (EC50 in µM) | Cell Line |

| 18b | 1.5 | SMB cells |

| 18c | 1.5 | SMB cells |

| 19a | 2.5 | ScN2a cells |

| 19b | 3.9 | ScN2a cells |

| Data sourced from a review on small molecules with anti-prion activity. uniroma1.it |

Cholinesterase Activity Modulation

Inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for Alzheimer's disease. uniroma1.iteurekaselect.com Several studies have demonstrated that compounds incorporating a thiazole ring are effective as cholinesterase inhibitors. uniroma1.iteurekaselect.com

A series of novel 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives were synthesized and evaluated for their anticholinesterase activity. uniroma1.it Many of these compounds exhibited selective inhibition of AChE over BChE. uniroma1.it Docking studies revealed that these compounds could bind within the active site of AChE, with interactions such as π-π stacking between the thiazole or phenyl rings and key amino acid residues like Trp286. uniroma1.it

| Compound ID | AChE % Inhibition (10⁻³ M) | BChE % Inhibition (10⁻³ M) |

| 2a | >50% | >50% |

| 2b | >50% | >50% |

| 2d | >50% | >50% |

| 2e | >50% | >50% |

| 2g | >50% | >50% |

| 2i | >50% | >50% |

| 2j | >50% | >50% |

| Data from a study on thiazole analogs as anticholinesterase agents. uniroma1.it |

Another study on heteroaromatic resveratrol analogs, including thiazole derivatives, also identified compounds with cholinesterase inhibitory activity. eurekaselect.com In this series, methylated thiazoles with a monohydroxyl group were found to be selective BChE inhibitors. eurekaselect.com

Central Dopamine (B1211576) Agonist Properties of Related Thiazolamines

A novel class of compounds, 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, has been identified for its central dopamine agonist properties. nih.gov The design and synthesis of these compounds were part of an effort to explore new therapeutic agents with specific actions on dopamine (DA) receptors. nih.gov

Detailed pharmacological testing has revealed significant central nervous system effects for specific analogs. nih.gov Notably, 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine (B1678594) (also known as PD 118440) and its allyl analogue, PD 120697, have been identified as orally active dopamine agonists. nih.gov The activity of these compounds was confirmed through a series of tests, including:

Binding assays with [3H]-haloperidol and [3H]-N-propylnorapomorphine. nih.gov

Inhibition of dopamine synthesis in the striatum. nih.gov

Inhibition of the firing of dopamine neurons. nih.gov

Reduction of spontaneous locomotor activity. nih.gov

Reversal of depression induced by reserpine (B192253) in rat models. nih.gov

Structure-activity relationship studies within this series of thiazolamines demonstrated that the dopamine agonist activity is highly dependent on several structural features. These include the size of the N-alkyl substituent, the degree of saturation in the six-membered ring, and the way the 2-aminothiazole ring is attached. nih.gov The investigation also assessed the selectivity of these compounds for dopamine autoreceptors. nih.gov

Table 1: Central Dopamine Agonist Properties of Selected Thiazolamine Analogs

| Compound | Key Findings |

|---|---|

| PD 118440 | Identified as an orally active dopamine (DA) agonist with significant central nervous system effects. nih.gov |

| PD 120697 | The allyl analogue of PD 118440, also demonstrated to be an orally active DA agonist with pronounced central nervous system effects. nih.gov |

Antioxidant Activity and Mitigation of Oxidative Stress

Thiazole derivatives have been a subject of interest for their antioxidant properties. sciencescholar.us Research into certain 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives has demonstrated their potential as radical scavengers. mui.ac.irbohrium.com The antioxidant capacity of these compounds was evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov

In one study, a series of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives were synthesized and tested for their antioxidant activity. mui.ac.ir While none of the tested compounds exceeded the potency of the reference standard, ascorbic acid, two compounds, designated 4c and 4d, showed promising antioxidant capabilities. mui.ac.irbohrium.com The DPPH scavenging activity for the synthesized compounds was found to be in the following descending order: 4d > 4c > 4e > 4b > 4a. mui.ac.ir

The design of these compounds often involves creating hybrid molecules that incorporate a benzothiazole ring. mui.ac.ir Their antioxidant activity is linked to the stabilization energy of the phenolic part of the molecule. mui.ac.ir Computational studies using density functional theory (DFT) have been employed to understand the electronic and energetic descriptors related to their radical scavenging activities. bohrium.com These theoretical calculations have been shown to be in accordance with the experimental results. mui.ac.irbohrium.com

Table 2: DPPH Radical Scavenging Activity of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol Derivatives

| Compound | DPPH Scavenging Activity (IC50 in µM) |

|---|---|

| Ascorbic Acid (Reference) | 0.074 |

| 4d | 0.144 |

| 4c | 0.183 |

| 4e | 0.244 |

| 4b | 0.274 |

| 4a | 0.300 |

Data sourced from a study on novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives. mui.ac.ir

Elucidation of Proposed Mechanisms of Action and Identification of Molecular Targets

The diverse pharmacological effects of thiazole derivatives stem from their interaction with various biological targets. fabad.org.trresearchgate.net For the thiazolamine analogs with central nervous system effects, the primary molecular targets are dopamine receptors. nih.gov The binding affinity of compounds like PD 118440 and PD 120697 to dopamine receptors, specifically demonstrated in competitive binding assays using radiolabeled ligands for D2-like receptors, confirms this mechanism. nih.gov Their ability to inhibit dopamine synthesis and neuronal firing further points to an action on presynaptic dopamine autoreceptors, which regulate the synthesis and release of dopamine. nih.gov

In the context of antioxidant activity, the mechanism for phenolic thiazole derivatives is believed to involve the transfer of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. nih.gov Energetic descriptor calculations have suggested that a sequential proton loss-electron transfer mechanism is the preferred pathway for the radical scavenging activity of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives. mui.ac.irbohrium.com The stability of the resulting radical, which is influenced by electron delocalization across the molecule, is a key factor in its antioxidant potency. mui.ac.ir The values of the highest occupied molecular orbital (HOMO) energy for these compounds correlate with their scavenging activities; values closer to zero are associated with better antioxidant potential. mui.ac.irbohrium.com

The thiazole scaffold is a versatile structural motif found in numerous pharmacologically important molecules, and it is recognized for its ability to interact with a wide range of biological targets, leading to activities such as anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netwisdomlib.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine (PD 118440) |

| PD 120697 |

| Ascorbic acid |

| [3H]-haloperidol |

| [3H]-N-propylnorapomorphine |

| Reserpine |

Advanced Applications and Future Research Directions

Development as Novel Therapeutic Agents and Drug Candidates

The thiazole (B1198619) nucleus is a well-established pharmacophore in medicinal chemistry, contributing to a wide range of biological activities. Thiazole-containing compounds have been investigated for various therapeutic purposes, including as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the thiazole ring in Methyl 4-(thiazol-2-yl)benzoate suggests its potential as a building block for the development of novel therapeutic agents. Future research could focus on synthesizing derivatives of this compound to explore their efficacy against various diseases. For instance, modifications to the benzoate (B1203000) ring or the thiazole moiety could lead to compounds with enhanced biological activity and target specificity. The exploration of this compound and its analogues as inhibitors of specific enzymes or as modulators of biological pathways is a promising avenue for future drug discovery efforts.

Role in Modern Medicinal Chemistry and Drug Discovery Pipelines

In modern medicinal chemistry, scaffolds like this compound are valuable starting points in drug discovery pipelines. Its structure can be readily modified through various chemical reactions, allowing for the creation of a library of related compounds. This library can then be screened for biological activity against a wide array of therapeutic targets. The process of hit-to-lead optimization could involve computational modeling to predict the binding of these compounds to target proteins, followed by chemical synthesis and biological testing. The thiazole moiety, in particular, is known to participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. Therefore, this compound could serve as a versatile template for the design and synthesis of new drug candidates.

Supramolecular Assembly and Applications in Material Science

The planar structure of the thiazole and benzoate rings in this compound makes it a candidate for applications in supramolecular chemistry and materials science. The potential for π-π stacking interactions, as well as other non-covalent forces, could enable the self-assembly of this molecule into well-ordered supramolecular structures.

Design and Characterization of Low Molecular Weight Supramolecular Gelators

Low molecular weight supramolecular gelators are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. The aromatic nature of this compound suggests that it could be a precursor for the design of such gelators. By introducing appropriate functional groups that can promote intermolecular interactions, such as hydrogen bonding or long alkyl chains, it may be possible to design derivatives of this compound that act as effective gelators for various solvents. The characterization of these potential gels would involve techniques such as scanning electron microscopy to visualize the fibrillar network and rheology to study their mechanical properties.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The nitrogen and sulfur atoms in the thiazole ring of this compound, along with the oxygen atoms of the ester group, provide potential coordination sites for metal ions. This suggests that this compound or its derivatives could be utilized as organic linkers in the synthesis of novel MOFs and coordination polymers. The resulting materials could exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity. The design of such materials would involve selecting appropriate metal ions and reaction conditions to control the dimensionality and topology of the resulting framework.

| Potential Application Area | Key Structural Feature of this compound | Desired Property of Resulting Material |

| Low Molecular Weight Gelators | Aromatic rings for π-π stacking | Formation of self-assembled fibrillar networks |

| Metal-Organic Frameworks | Thiazole N and S, and ester O atoms for metal coordination | Porosity, catalytic activity |

| Coordination Polymers | Thiazole N and S, and ester O atoms for metal coordination | Luminescence, magnetic properties |

Innovations in Chemical Biology Probes and Tools

Fluorescent probes are essential tools in chemical biology for visualizing and tracking biological processes in real-time. The benzothiazole (B30560) core, a related structure to the thiazole in this compound, is known to be a component of some fluorescent dyes. This suggests that with appropriate chemical modifications, this compound could be developed into a fluorescent probe. For example, the introduction of electron-donating and electron-accepting groups could tune the photophysical properties of the molecule, leading to probes with desirable excitation and emission wavelengths for biological imaging. Future research could focus on designing and synthesizing such probes and evaluating their ability to selectively detect specific biomolecules or cellular environments.

Future Perspectives in Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of thiazole derivatives has been an area of active research in green chemistry, with the development of methods that utilize greener solvents, catalysts, and energy sources. Future research on the synthesis of this compound will likely focus on adopting these green approaches.

Key green chemistry strategies that could be applied to the synthesis of this compound include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.

Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical carbon dioxide.

Catalysis: Employing reusable solid catalysts to minimize waste and avoid the use of stoichiometric reagents.

One-pot reactions: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel, which reduces waste and improves efficiency.

Reviews of green synthesis methods for thiazoles and benzothiazoles suggest that multicomponent reactions and the use of eco-friendly catalysts are promising avenues for the sustainable production of this compound and its derivatives. bepls.comnih.govmdpi.com

| Green Chemistry Approach | Potential Advantage for Synthesis of this compound |

| Microwave-assisted synthesis | Faster reaction rates, lower energy use |

| Green solvents (e.g., water, ethanol) | Reduced environmental impact, improved safety |

| Heterogeneous catalysis | Catalyst reusability, simplified purification |

| One-pot synthesis | Increased efficiency, reduced waste generation |

Integration of In Silico and Experimental Methodologies for Advanced Drug Design

The development of novel therapeutic agents based on the this compound scaffold is significantly accelerated by the synergistic integration of computational (in silico) and traditional laboratory (experimental) methodologies. This integrated workflow allows for a more rational, cost-effective, and efficient drug design process, moving beyond serendipitous discovery to a targeted and predictive science. The iterative cycle of computational prediction, chemical synthesis, and biological validation is crucial for optimizing lead compounds.

In silico approaches are foundational in the initial stages of drug discovery. For a core structure like this compound, these computational tools can predict how structural modifications might influence biological activity. Key in silico techniques include:

Molecular Docking: This technique simulates the binding of a ligand (a derivative of this compound) to the active site of a target protein. It helps predict the binding affinity and orientation, providing insights into the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For instance, docking studies on various thiazole derivatives have been used to predict their binding energy and interactions with target enzymes like α-glucosidase and DNA gyrase. ufv.brnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. imist.ma By analyzing a series of this compound analogs, a QSAR model can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for a desired therapeutic effect. ufv.brnih.gov These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. imist.ma